Cyclobutylmethanesulfonyl chloride
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Overview
Description
Cyclobutylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C5H9ClO2S. It is a liquid at room temperature and is known for its reactivity, particularly in organic synthesis. This compound is used as a reagent in various chemical reactions due to its ability to introduce the sulfonyl chloride functional group into organic molecules .
Mechanism of Action
Target of Action
Cyclobutylmethanesulfonyl chloride is a chemical compound used in the preparation of tetrahydropyrrole compounds as D2 receptors and DAT receptors inhibitors . .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of Cyclobutylmethanesulfonyl chloride are not well-documented in the literature. As a sulfonyl chloride, it is likely to be reactive and may interact with various biomolecules in the cell. Sulfonyl chlorides are typically electrophilic and can react with nucleophilic groups in proteins, nucleic acids, and other biomolecules .
Cellular Effects
Chloride ions are known to play crucial roles in various cellular processes, including the regulation of cell volume, electrical excitability, and transepithelial transport
Molecular Mechanism
Given its chemical structure, it may interact with biomolecules through covalent bonding, potentially leading to changes in the function of these molecules .
Preparation Methods
Cyclobutylmethanesulfonyl chloride can be synthesized through the reaction of cyclobutane with sulfonyl chloride under appropriate conditions . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process while maintaining high purity and yield.
Chemical Reactions Analysis
Cyclobutylmethanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonyl derivatives. Common reagents include alcohols, amines, and thiols.
Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
Addition Reactions: It can participate in addition reactions with various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an alcohol typically yields a sulfonate ester .
Scientific Research Applications
Cyclobutylmethanesulfonyl chloride is used in scientific research for various applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Cyclobutylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the cyclobutyl group, which can impart different reactivity and properties to the molecule. Similar compounds include:
- Methanesulfonyl chloride (CH3SO2Cl)
- Toluenesulfonyl chloride (C7H7SO2Cl)
- Ethanesulfonyl chloride (C2H5SO2Cl) .
This compound’s unique structure makes it particularly useful in specific synthetic applications where the cyclobutyl group is desired.
Properties
IUPAC Name |
cyclobutylmethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSOBWFPCITKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717338 |
Source
|
Record name | Cyclobutylmethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220695-06-6 |
Source
|
Record name | Cyclobutylmethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclobutylmethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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